Securitinine

説明

Securitinine is a unique indolizidine alkaloid that was first isolated in 1956 from Securinega suffruticosa (Pall.) Rehder. It is the primary alkaloid found in the roots of plants belonging to the genera Phyllanthus, Securinega, and Flueggea. This intriguing compound possesses a diverse range of biological activities and has been clinically used in some countries .

Synthesis Analysis

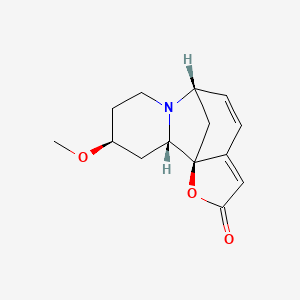

Securitinine’s complex structure combines four cycles, including a “6-azobicyclo [3.2.1]octane” core fused with α,β-unsaturated-γ-lactone and piperidine rings. Notably, it contains reactive centers with double bonds at positions 12–13 and 14–15, making it a challenging scaffold for synthesizing biologically active compounds. Researchers have explored modified securitinine derivatives, both monovalent and bivalent, which hold promise for further investigation .

Molecular Structure Analysis

The molecular structure of securitinine features an indolizidine core, and its unique arrangement contributes to its diverse biological properties. The compound’s skeleton includes the key elements: the “6-azobicyclo [3.2.1]octane” ring system, α,β-unsaturated-γ-lactone, and a piperidine ring .

Chemical Reactions Analysis

Securitinine has been the subject of various chemical studies. Its reactivity centers, particularly the double bonds, allow for functionalization and modification. Researchers have explored synthetic routes to create derivatives with altered properties. These modifications may enhance or alter securitinine’s biological activity .

科学的研究の応用

Neuropharmacological Activity

Securitinine has significant neuropharmacological activity . It has been widely used in clinical practice, mainly for the treatment of polio sequelae and facial nerve palsy .

Antitumor Effects

Securitinine also exhibits antitumor effects . However, the specific mechanisms and potential applications in cancer treatment are still under investigation.

Anti-inflammatory Properties

Securitinine has anti-inflammatory properties . This suggests potential applications in the treatment of various inflammatory diseases.

Antiviral Effects

Securitinine has been found to have antiviral effects . This could make it a valuable resource in the development of new antiviral drugs.

5. Improvement of Bone Marrow Hematopoietic Function Securitinine can improve bone marrow hematopoietic function . This could potentially be used in the treatment of diseases related to bone marrow function.

Blood Pressure Reduction

Securitinine has been found to reduce blood pressure . This suggests potential applications in the treatment of hypertension.

Potential Treatment for Alzheimer’s Disease

The clinical application of securitinine is not limited to neurological diseases; it also has the potential to treat Alzheimer’s disease .

Chemical Reactions and Structural Modification

Research on its chemical reactions and structural modification is still scarce, and more extensive research needs to be conducted . This opens up a wide range of possibilities for future applications of securitinine in various fields of scientific research.

作用機序

Target of Action

Securitinine is a plant-derived alkaloid that primarily targets the nervous system . It has been widely used in clinical practice, mainly for the treatment of polio sequelae and facial nerve palsy . It also has antitumor, anti-inflammatory, and antivirus effects, improves bone marrow hematopoietic function, and reduces blood pressure .

Mode of Action

Securitinine is a selective antagonist of GABA (gamma aminobutyric acid) receptors . It has been shown that securitinine can be used in the treatment of neurological diseases such as amyotrophic lateral sclerosis and multiple sclerosis . In addition, securitinine is considered as a promising anti-inflammatory and neuroprotective drug in the treatment of Parkinson’s disease .

Biochemical Pathways

Securitinine affects various biochemical pathways. It has been shown that mitochondrial dysfunction, ROS generation, as well as mitogen-activated protein kinase (MAPK) activation are some of the molecular mechanisms of apoptosis activation under the action of securitinine . A number of studies have shown the modulating effect of securitinine on the PI3K/AKT/mTOR signaling pathways .

Pharmacokinetics

It is known that securitinine is soluble in anhydrous ethanol or chloroform, but insoluble in water . This solubility profile may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Securitinine induces monocytic differentiation of a wide range of myeloid leukemia cell lines as well as primary leukemic patient samples . It has the ability to induce significant growth arrest in cell lines and patient samples . It also significantly impairs the growth of AML tumors in nude mice .

特性

IUPAC Name |

(1S,2S,4S,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11+,12+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-UHXUPSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCN2[C@@H](C1)[C@]34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Securitinine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the chemical structure of securitinine?

A1: The structure of securitinine was first elucidated in 1964 and confirmed through various studies. [, ] While the exact chemical formula and weight are not provided in these abstracts, its structure is characterized by a fused ring system containing a piperidine ring. Further research describes the synthesis of 10a-episecuritinine, a diastereoisomer of securitinine, highlighting the importance of stereochemistry in this class of compounds. []

Q2: Have there been any studies looking at the synthesis of securitinine and its derivatives?

A2: Yes, several research papers discuss the synthesis of securitinine and related compounds. One study focuses on the stereochemistry of catalytic hydrogenation products, a crucial step in synthesizing securitinine. [] Another paper describes a collective total synthesis approach for C4-oxygenated securinine-type alkaloids, emphasizing the ability to control the stereochemistry during different steps of the synthesis. [] These studies provide valuable insights into the complexities of synthesizing these molecules and the importance of controlling stereochemistry for potential biological activity.

Q3: Beyond securitinine itself, what other compounds have been isolated from Securinega suffruticosa?

A3: Research indicates that Securinega suffruticosa is a source of various alkaloids besides securitinine. A study investigating the plant's chemical constituents identified eleven compounds, including securinine, viroallosecurinine, and 14,15-dihydrosecurinine. [] Interestingly, a novel compound, (-)-15β-ethoxy-14,15-dihydroviroallosecurinine, was also discovered. [] This finding suggests that further investigation of Securinega suffruticosa could reveal additional novel compounds with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。